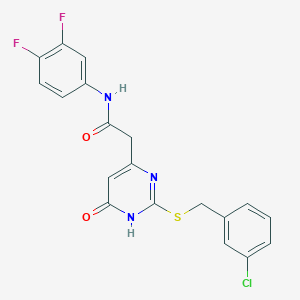

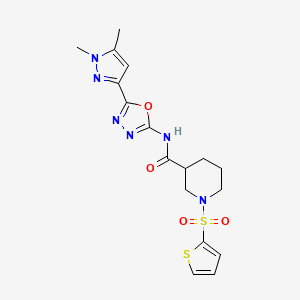

![molecular formula C14H9N3 B2863804 2H-菲并[9,10-d]三唑 CAS No. 236-03-3](/img/structure/B2863804.png)

2H-菲并[9,10-d]三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

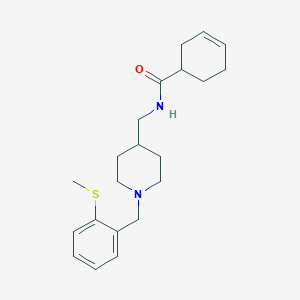

2H-phenanthro[9,10-d]triazole is a chemical compound that has been studied for its photophysical and electrochemical properties . It is a derivative of phenanthrene, incorporating fused triazole or imidazole rings .

Synthesis Analysis

The synthesis of 2H-phenanthro[9,10-d]triazole involves the incorporation of fused triazole or imidazole rings into phenanthrene derivatives . The synthesis process has been described in several studies .Molecular Structure Analysis

The molecular structure of 2H-phenanthro[9,10-d]triazole is characterized by a phenanthrene core with fused triazole or imidazole rings . The structure has high triplet energies, making it suitable as a host material for blue phosphors .Chemical Reactions Analysis

The chemical reactions involving 2H-phenanthro[9,10-d]triazole are primarily related to its photophysical and electrochemical properties . The compound exhibits high triplet energies and conductivities, which are retained in the solid state through the incorporation of bulky substituent groups .Physical And Chemical Properties Analysis

2H-phenanthro[9,10-d]triazole exhibits high triplet energies and conductivities, which are key to its function as a host material for blue phosphors . The compound’s physical and chemical properties have been investigated in several studies .科学研究应用

化学合成和结构分析

2H-菲并[9,10-d]三唑因其与苄基氯化物的反应而被研究,导致各种取代衍生物。这些反应产生不同的异构体,如2-(苄基)-2H-菲并[9,10-d]三唑,其结构确认通过X射线晶体分析完成(Yasuda & Kimoto, 1998)。另一项研究通过类似的方法证实了2-取代菲并[9,10-d]三唑的结构,突出了与苯并三唑相比烷基化行为的差异(Yasuda & Kimoto, 1998)。

合成技术和反应性

菲并[9,10-d]三唑衍生物的合成和反应性已在各种研究中得到探索。例如,菲并[9,10-d]三唑的胺化产生氨基衍生物的混合物,其中2-氨基-2H-衍生物占主导地位。本研究还研究了这些化合物的氧化和芳炔偶联(Barton & Grinham, 1972)。此外,据报道,1H-菲并[9,10-d][1,2,3]三唑的快速微波辅助合成强调了该方法的效率(Taherpour & Faraji, 2008)。

超分子相互作用和应用

研究还深入探讨了三唑的超分子相互作用,包括1H-1,2,3-三唑及其衍生物。由于它们具有多样化的N-配位模式和与阴离子络合的潜力,这些相互作用已在超分子和配位化学中得到应用(Schulze & Schubert, 2014)。

生物学应用和药物发现

三唑核心,包括2H-菲并[9,10-d]三唑等衍生物,已因其在药物发现中的潜力而被广泛研究。它们多样化的生物活性,如抗菌和抗肿瘤特性,使它们在开发新药方面受到关注。对三唑衍生物的综述突出了它们在创建具有不同结构变异的新药中的重要性(Ferreira et al., 2013)。点击化学在药物发现中的作用,通常涉及1,2,3-三唑,是另一个具有重大影响的领域(Kolb & Sharpless, 2003)。

属性

IUPAC Name |

2H-phenanthro[9,10-d]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-17-16-14/h1-8H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUAERVZHMFZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNN=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-phenanthro[9,10-d]triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

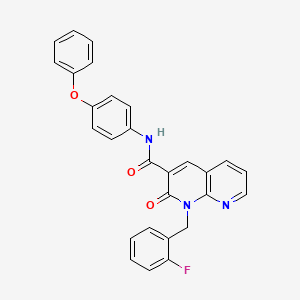

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)

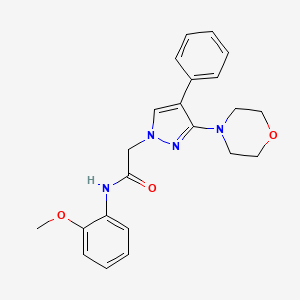

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)

![2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B2863744.png)